

1-Boc-3-iodomethyl-3-fluoroazetidine chemical structure and analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Boc-3-iodomethyl-3-fluoroazetidine

Cat. No.: B1529586

[Get Quote](#)

An In-Depth Technical Guide to **1-Boc-3-iodomethyl-3-fluoroazetidine**

Introduction: A Modern Building Block for Medicinal Chemistry

1-Boc-3-iodomethyl-3-fluoroazetidine is a specialized heterocyclic building block of significant interest to researchers in drug discovery and development. Its structure combines three key motifs that are highly valued in modern medicinal chemistry: a strained four-membered azetidine ring, a fluorine atom, and a reactive iodomethyl group.

The azetidine scaffold, a saturated four-membered nitrogen-containing heterocycle, is increasingly utilized as a bioisostere for more common rings, offering a unique vector in three-dimensional chemical space.^{[1][2]} Its incorporation into drug candidates can improve critical physicochemical properties such as aqueous solubility and metabolic stability while reducing lipophilicity. The strategic placement of a fluorine atom can further modulate a molecule's pKa, lipophilicity, and conformational preferences, often leading to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles.^{[3][4]} Finally, the iodomethyl group serves as a versatile synthetic handle, providing a reactive electrophilic site for the facile introduction of the fluoroazetidine core into more complex molecular architectures.

This guide provides a comprehensive overview of the chemical structure, synthesis, analysis, and application of **1-Boc-3-iodomethyl-3-fluoroazetidine**, designed for scientists and

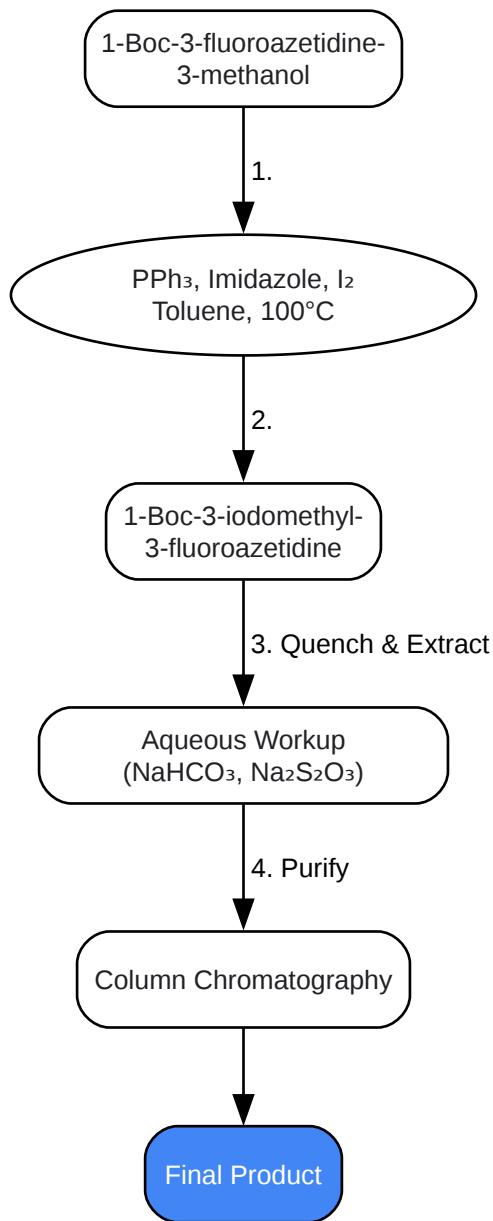
professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

The structure of **1-Boc-3-iodomethyl-3-fluoroazetidine** is defined by a central azetidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The C3 position of the ring is quaternized with both a fluorine atom and an iodomethyl group.

Caption: Chemical structure of **1-Boc-3-iodomethyl-3-fluoroazetidine**.

The table below summarizes the key physicochemical properties of this compound.


Property	Value	Reference(s)
IUPAC Name	tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate	[5]
CAS Number	1374657-64-3	[5]
Molecular Formula	C ₉ H ₁₅ FINO ₂	[6]
Molecular Weight	315.12 g/mol	[5]
Appearance	Colorless to light yellow liquid/oil	[7]
Purity	Typically >95%	[6]

Synthesis and Mechanistic Rationale

The synthesis of **1-Boc-3-iodomethyl-3-fluoroazetidine** typically proceeds from its corresponding alcohol precursor, 1-Boc-3-fluoroazetidine-3-methanol. The conversion of the primary alcohol to the iodide is a standard transformation, often achieved under conditions analogous to the Appel reaction.

Synthetic Rationale: The choice of reagents is critical for an efficient and high-yielding transformation.

- Precursor: 1-Boc-3-fluoroazetidine-3-methanol (CAS 1126650-66-5) is the logical starting point, containing the complete core structure except for the desired halide.[8][9]
- Iodinating System: A combination of triphenylphosphine (PPh_3) and iodine (I_2) is a classic and effective system for converting primary alcohols to iodides. The reaction proceeds through a phosphonium intermediate.
- Base: A mild, non-nucleophilic base such as imidazole is used to neutralize the HI generated in situ, preventing potential side reactions and degradation of the acid-sensitive Boc protecting group.
- Solvent: An aprotic solvent like toluene or dichloromethane (DCM) is suitable for this reaction.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-Boc-3-iodomethyl-3-fluoroazetidine**.

Experimental Protocol: Synthesis

This protocol is adapted from a standard procedure for the iodination of a similar substrate, 1-Boc-3-hydroxyazetidine.[10]

- Reaction Setup: To a solution of 1-Boc-3-fluoroazetidine-3-methanol (1.0 eq) in dry toluene (approx. 0.1 M concentration), add imidazole (3.0 eq) and triphenylphosphine (2.0 eq).

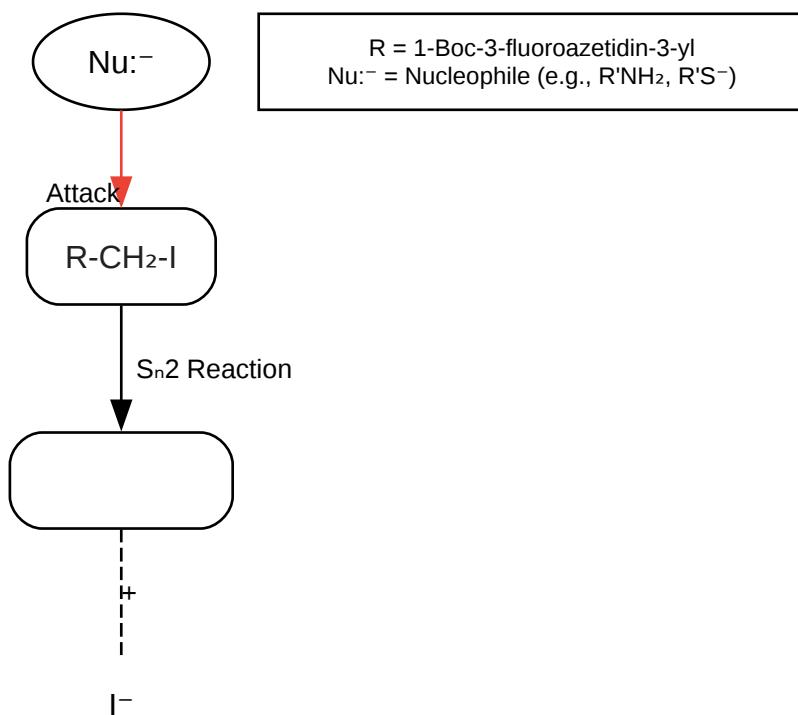
- **Addition of Iodine:** Add iodine (1.5 eq) portion-wise to the stirred solution at room temperature. The reaction mixture will typically turn dark brown.
- **Heating:** Heat the reaction mixture to 100°C and monitor by TLC or LC-MS for the consumption of the starting material (typically 1-2 hours).
- **Quenching and Workup:** Cool the mixture to room temperature. Carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of excess iodine disappears.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure **1-Boc-3-iodomethyl-3-fluoroazetidine** as a clear oil.
[10]

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final compound. The following techniques are standard for this molecule.

Technique	Expected Observations
¹ H NMR	Boc group: A sharp singlet at ~1.4-1.5 ppm (9H). Azetidine CH ₂ : Two complex multiplets between ~3.8-4.5 ppm (4H total), appearing as doublets of doublets or triplets, with coupling to each other and to the fluorine atom. CH ₂ I: A doublet at ~3.5-3.7 ppm (2H) due to coupling with the fluorine atom.
¹³ C NMR	Boc C(CH ₃) ₃ : ~28 ppm. Boc C=O: ~156 ppm. Boc C(CH ₃) ₃ : ~81 ppm. Azetidine CH ₂ : Two signals around ~55-65 ppm (may be split by fluorine). C-F: Signal at ~90-100 ppm (large ¹ JCF coupling). CH ₂ I: Signal at ~5-15 ppm (split by fluorine).
¹⁹ F NMR	A single resonance, likely a triplet of triplets or a more complex multiplet, due to coupling with the four adjacent protons on the azetidine ring and the two protons of the iodomethyl group.
Mass Spec (ESI ⁺)	Expected [M+H] ⁺ at m/z 316.02 and potential adducts like [M+Na] ⁺ at m/z 338.00. A characteristic fragment would be the loss of the Boc group ([M-Boc+H] ⁺).
Purity (HPLC/GC)	A single major peak with >95% purity is expected under standard chromatographic conditions. ^[11]

Experimental Protocol: NMR Sample Preparation


- Accurately weigh approximately 5-10 mg of the purified oil.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a clean, dry 5 mm NMR tube.

- Acquire ^1H , ^{13}C , and ^{19}F NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

Reactivity and Applications in Drug Discovery

The utility of **1-Boc-3-iodomethyl-3-fluoroazetidine** lies in its designed reactivity, making it an excellent scaffold for elaboration into more complex drug-like molecules.

Core Reactivity: The primary site of reactivity is the carbon-iodine bond. The iodide is an excellent leaving group, making the adjacent carbon highly electrophilic and susceptible to nucleophilic substitution ($\text{S}_{\text{n}}2$) reactions. This allows for the covalent attachment of a wide variety of nucleophiles, including amines, thiols, azides, and carbanions.

[Click to download full resolution via product page](#)

Caption: $\text{S}_{\text{n}}2$ reactivity of the iodomethyl group with a generic nucleophile.

Applications in Medicinal Chemistry:

- **Scaffold Decoration:** The compound serves as a pre-formed, rigid scaffold onto which various functional groups can be appended. This is a powerful strategy in lead optimization,

allowing chemists to systematically probe the structure-activity relationship (SAR) of a pharmacophore.

- **Linker Chemistry:** The reactive handle is suitable for incorporation into linker technologies, such as those used in Proteolysis-Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where precise control over geometry and connectivity is paramount.[\[1\]](#)
- **Bioisosteric Replacement:** The entire fluoroazetidine moiety can be used to replace other cyclic systems (e.g., piperidines, pyrrolidines) or acyclic fragments in a known drug to improve its properties. The unique stereoelectronic effects of the fluorine atom can lead to unexpected and beneficial changes in biological activity.[\[2\]](#)[\[12\]](#)

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-Boc-3-iodomethyl-3-fluoroazetidine** is not widely published, data from analogous structures provide clear guidance for safe handling. Related iodo- and fluoro-azetidines are classified as irritants and may be harmful if swallowed or in contact with skin.[\[8\]](#)[\[13\]](#)[\[14\]](#)

- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[\[14\]](#)
- **Handling:** Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[\[8\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry place, protected from light.[\[11\]](#)
- **Disposal:** Dispose of waste as hazardous chemical waste in accordance with local and national regulations.

Conclusion

1-Boc-3-iodomethyl-3-fluoroazetidine is a high-value, synthetically versatile building block that provides a direct entry point to novel chemical matter for drug discovery. The convergence of a strained azetidine ring, a strategically placed fluorine atom, and a reactive iodomethyl handle makes it an enabling tool for medicinal chemists seeking to optimize lead compounds

and explore new intellectual property space. Its rational synthesis, clear analytical profile, and predictable reactivity underscore its importance in the modern drug discovery toolkit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery
- PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 5. 1-Boc-3-iodomethyl-3-fluoroazetidine | 1374657-64-3 [chemicalbook.com]
- 6. bocsci.com [bocsci.com]
- 7. 1-Boc-3-iodo-azetidine Manufacturer, Exporter from Aurangabad [anjalilabs.co.in]
- 8. synquestlabs.com [synquestlabs.com]
- 9. 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 10. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. 1-Boc-3-iodoazetidine AldrichCPR 254454-54-1 [sigmaaldrich.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [1-Boc-3-iodomethyl-3-fluoroazetidine chemical structure and analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1529586#1-boc-3-iodomethyl-3-fluoroazetidine-chemical-structure-and-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com